3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)
3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)
Brand Name:
Vulcanchem
CAS No.:
148404-60-8
VCID:
VC0130173
InChI:
InChI=1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1
SMILES:
CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O
Molecular Formula:
C29H53NO17
Molecular Weight:
687.7 g/mol
3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)
CAS No.: 148404-60-8
Main Products
VCID: VC0130173
Molecular Formula: C29H53NO17
Molecular Weight: 687.7 g/mol
CAS No. | 148404-60-8 |
---|---|
Product Name | 3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl) |
Molecular Formula | C29H53NO17 |
Molecular Weight | 687.7 g/mol |
IUPAC Name | (2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol |
Standard InChI | InChI=1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1 |
Standard InChIKey | DMCKJTFEHYELGM-DDOBRSFTSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCCCN)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)O)O)O)OC)O)O)O |
SMILES | CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
Synonyms | 3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside 3NP-MMRFRT |
PubChem Compound | 192399 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume